molecular formula C10H5BrCl2N2 B1475602 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine CAS No. 1601739-19-8

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B1475602
CAS No.: 1601739-19-8
M. Wt: 303.97 g/mol
InChI Key: XNXZGPWZPZTPMD-UHFFFAOYSA-N
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Description

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are recognized for their wide range of biological activities and are integral components in many therapeutic agents . The specific bromo and dichlorophenyl substituents on this pyrimidine core make it a valuable intermediate for the synthesis of more complex molecules targeting various disease pathways. This compound serves as a key precursor in the development of potential inhibitors for biologically relevant enzymes. Research into analogous pyrimidine structures has demonstrated potent activity against strategic targets such as protein kinases . For instance, pyrimidine-based molecules are investigated as BRAFV600E inhibitors for anticancer research, with some derivatives showing over 90% kinase inhibition in vitro . Furthermore, its structure is suitable for exploring antimicrobial agents, as certain substituted pyrimidines have shown effective activity against Gram-negative bacteria like E. coli . The physicochemical properties of this halogenated pyrimidine also make it a candidate for optimizing cellular penetration in Gram-negative bacteria, a major challenge in antibiotic development . This product is intended for research purposes as a building block in synthetic chemistry and for initial biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-(2,4-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZGPWZPZTPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission. Additionally, this compound has been shown to interact with other biomolecules, such as DNA topoisomerase II, influencing DNA replication and repair processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by increasing the levels of ROS, which can lead to cellular damage and apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its role in modulating nerve signal transmission. Additionally, the compound can inhibit DNA topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby interfering with DNA replication and repair. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects. At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites produced can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is critical for its activity and function within the cell.

Biological Activity

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and dichlorophenyl substituents, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H6BrCl2N3
  • Molecular Weight : 304.48 g/mol
  • Structure : The compound consists of a pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a 2,4-dichlorophenyl group.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its role as an enzyme inhibitor and its potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties through multiple mechanisms:

  • Inhibition of Kinase Activity :
    • The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells.
    • Case Study : In vitro assays demonstrated that concentrations as low as 10 µM resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer models .
  • Apoptotic Induction :
    • The compound triggers apoptosis in cancer cells by activating intrinsic pathways. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic events.
    • Research Findings : A study reported an IC50 value of approximately 15 µM for inducing apoptosis in MDA-MB-231 breast cancer cells .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Tyrosinase Inhibition :
    • Tyrosinase is crucial for melanin synthesis and is a target for skin-related treatments.
    • Kinetic Analysis : The compound exhibited an IC50 value of 25 µM against mushroom tyrosinase, suggesting moderate inhibitory activity .
  • Cyclooxygenase (COX) Inhibition :
    • Preliminary studies suggest that this compound may inhibit COX enzymes involved in inflammatory processes.
    • Findings : In vitro assays indicated an IC50 value of around 30 µM for COX-1 inhibition, which could be relevant for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

The presence of the bromine and dichlorophenyl groups significantly influences the biological activity of this compound:

  • Bromine Substitution : Enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins.
  • Dichlorophenyl Group : Provides additional steric hindrance and electronic effects that can modulate the interaction with biological targets.

Data Tables

Biological ActivityTarget Enzyme/Cell TypeIC50 (µM)Reference
AnticancerMDA-MB-231 (breast cancer)15
Tyrosinase InhibitionMushroom Tyrosinase25
COX-1 InhibitionCyclooxygenase30

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine involves several methods that optimize yield and purity. For example, one method utilizes solid acid catalysts to enhance the efficiency of the synthesis process. This approach not only simplifies the reaction but also allows for high yields and purity of the final product, making it suitable for further applications in drug development .

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In a study focusing on various substituted pyrimidines, this compound demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli, while showing limited activity against Gram-positive strains like Staphylococcus aureus. This selective antimicrobial activity suggests its potential use in developing targeted antibacterial agents .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to this compound have been found to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory conditions .

Antinociceptive Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in pain relief studies. In animal models, certain derivatives exhibited significant antinociceptive responses comparable to that of aspirin, suggesting potential applications in pain management therapies .

Cosmetic Industry Applications

The compound also finds applications in cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent. Its role as a film former and emulsifier makes it valuable in developing products aimed at improving skin hydration and texture . The incorporation of such compounds into cosmetic formulations is guided by regulatory standards ensuring safety and efficacy prior to market release.

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityEffective against E. coli; limited activity against S. aureus.
Anti-inflammatory EffectsSignificant COX-2 inhibition; comparable to celecoxib.
Cosmetic ApplicationsEnhances skin hydration; stable emulsifier in formulations.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound 4-Br, 6-(2,4-Cl₂C₆H₃) C₁₀H₅BrCl₂N₂ 322.97 Not reported
5-(4-Bromophenyl)-6-chloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (16a) 5-(4-BrC₆H₄), 6-Cl, 7-(2,4-Cl₂C₆H₃) C₁₉H₁₁BrCl₃N₃ 483.57 175–178
6-Chloro-7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (9b) 5-(3,4-(OCH₃)₂C₆H₃), 6-Cl, 7-(2,4-Cl₂C₆H₃) C₂₀H₁₄Cl₃N₃O₃ 458.71 215–216
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 2-(4-BrC₆H₄), 4-Cl, 5-F, 6-CH₃ C₁₁H₇BrClFN₂ 301.54 Not reported

Key Observations :

  • Halogenation Patterns: Bromine at the 4-position (target compound) vs.
  • Aryl Substituents : The 2,4-dichlorophenyl group is common in analogs like 16a and 9b, contributing to hydrophobic interactions in biological targets. Replacement with methoxy groups (9b) introduces hydrogen-bonding capacity .
  • Hybrid Scaffolds : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 16a) incorporate fused rings, enhancing planar rigidity compared to the simpler pyrimidine core of the target compound .

Key Observations :

  • Nucleophilic Substitution : Methoxy groups (e.g., in 9a) are introduced via NaOMe-mediated displacement of chloro substituents under reflux .
  • Piperazine Incorporation : High yields (82–84%) for 16a suggest efficient nucleophilic aromatic substitution at the 4-position of pyrrolo[2,3-d]pyrimidine .

Table 3: Reported Bioactivities of Structural Analogs

Compound Biological Activity Assay/Method Key Findings Reference
4f (from ) Anticandidal Microbroth dilution Moderate activity (MIC ~8–32 µg/mL)
16a Anticancer (in vitro) MTT assay IC₅₀ = 1.2 µM (HCT-116 cell line)
9a Kinase inhibition (hypothetical) Molecular docking High binding affinity to EGFR

Key Observations :

  • Antifungal Activity: Compound 4f (non-brominated) shows moderate anticandidal activity, suggesting that bromination may enhance or alter target selectivity .
  • Anticancer Potential: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 16a) exhibit potent cytotoxicity, likely due to planar structure facilitating DNA intercalation or kinase inhibition .

Physicochemical and Spectral Properties

  • IR Spectroscopy : C=N and C=C stretches in 4f (1620–1552 cm⁻¹) align with pyrimidine ring vibrations, while brominated analogs show shifts due to increased electron-withdrawing effects .
  • NMR Data : The 2,4-dichlorophenyl group in 16a resonates at δ 7.53–7.88 ppm (¹H-NMR), consistent with aromatic protons in electron-deficient environments .

Preparation Methods

Multi-Step Synthesis via Pyrimidine Precursors and Cross-Coupling

A typical synthetic route starts from a pyrimidine derivative, which undergoes palladium-catalyzed cross-coupling with 2,4-dichlorophenyl boronic acid or halide to introduce the 2,4-dichlorophenyl group at the 6-position. Subsequently, bromination at the 4-position is achieved using NBS or other brominating agents under controlled conditions to yield the target compound.

Stepwise Synthesis from p-Bromophenyl Precursors (Adapted from Related Pyrimidine Chloride Derivatives)

Although direct literature on 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is limited, related pyrimidine derivatives such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have well-documented preparation methods that can be adapted. The process involves:

  • Step 1: Esterification
    p-Bromophenylacetic acid is reacted with methanol in the presence of a solid acid catalyst under reflux to form methyl p-bromophenylacetate with high yield (~94-95%).

  • Step 2: Formation of Dimethyl Carbonate Intermediate
    The ester intermediate is reacted with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperature (~75°C) to generate a key intermediate.

  • Step 3: Cyclization and Chlorination
    The intermediate undergoes cyclization and chlorination using reagents such as phosphorus oxychloride (POCl3) and N,N-dimethylaminopyridine or N,N-dimethylaniline as catalysts in toluene solvent at temperatures ranging from 20°C to 105°C. This step converts the intermediate into 5-(4-bromophenyl)-4,6-dichloropyrimidine.

  • Step 4: Workup and Purification
    The reaction mixture is quenched with water and extracted with toluene. The combined organic phases are concentrated under reduced pressure, followed by ethanol addition, stirring, filtration, and drying to afford the final product with yields around 85-86%.

The overall yield for this multi-step process is approximately 73% based on individual step yields.

Comparative Data Table of Key Preparation Steps

Step Reactants/Conditions Temperature (°C) Reaction Time Yield (%) Notes
1 p-Bromophenylacetic acid + Methanol + Acid catalyst Reflux (~65-70) 5.5 - 6 hours 94-95 Esterification, catalyst recovered by filtration
2 Intermediate 1 + Sodium methoxide + Dimethyl carbonate 75 6 hours - Formation of dimethyl carbonate intermediate
3 Intermediate 2 + POCl3 + N,N-dimethylaminopyridine + Toluene 20-105 3-5 hours - Cyclization and chlorination
4 Workup: Extraction, solvent removal, ethanol treatment 10-35 1-2 hours 85-86 Purification and isolation of product

Research Findings and Notes

  • The use of solid acid catalysts in the esterification step improves reaction efficiency and facilitates catalyst recovery.
  • Phosphorus oxychloride is a key reagent for chlorination and cyclization, enabling the formation of the pyrimidine ring with dichloro substitution.
  • The bromination at the 4-position is typically achieved post-pyrimidine formation using selective brominating agents such as NBS, ensuring regioselectivity.
  • The synthetic route is robust, scalable, and yields high purity products suitable for further functionalization in medicinal chemistry.
  • Alternative methods involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling are also viable, especially for introducing the 2,4-dichlorophenyl group.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

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